What are the chemical properties of Tetrapropylammonium hydroxide?
What are the chemical properties of Tetrapropylammonium hydroxide?
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical properties, applications, and experimental analysis of Tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH). TPAOH is a quaternary ammonium (B1175870) compound widely recognized for its strong basicity and versatility in various chemical processes. It is a crucial reagent in organic synthesis, materials science, and industrial applications.
Core Chemical and Physical Properties
Tetrapropylammonium hydroxide (TPAOH), with the chemical formula C₁₂H₂₉NO, is a quaternary ammonium salt consisting of a central nitrogen atom bonded to four propyl groups and a hydroxide counter-ion.[1] It is typically supplied as a colorless to pale yellow aqueous solution.[1] As a strong organic base, its properties are comparable to inorganic hydroxides, but with the significant advantage of being soluble in many organic solvents.[2]
Physicochemical Data
The fundamental physical and chemical properties of Tetrapropylammonium hydroxide are summarized in the table below. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value | Reference(s) |
| IUPAC Name | tetrapropylazanium;hydroxide | [3] |
| CAS Number | 4499-86-9 | [1] |
| Molecular Formula | C₁₂H₂₉NO | [1] |
| Molecular Weight | 203.37 g/mol | [3][4] |
| Appearance | Colorless to slightly yellow liquid (aqueous solution) | [1][5] |
| Density | ~1.00 - 1.012 g/cm³ at 20-25 °C (concentration dependent) | [6][7][8][9] |
| Boiling Point | 100-102 °C (for aqueous solutions) | [6][8][9][10] |
| pH | >7 (undiluted aqueous solution), typically ~14 | [6][8][9][10] |
| Refractive Index | n20/D ~1.370 - 1.3716 (concentration dependent) | [7][8] |
| Solubility | Highly soluble in water; soluble in polar organic solvents.[1][5] | [1][5] |
| Stability | Stable under standard ambient conditions. Air sensitive.[4][8][9][11] | [4][8][9][11] |
Stability and Reactivity
TPAOH is a stable compound under normal room temperature conditions but is sensitive to air, as it can absorb atmospheric carbon dioxide.[8][9][11] It is a strong base and should be stored away from strong acids and oxidizing agents.[4] Contact with metals like aluminum and copper should also be avoided.[4] Thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[10]
Key Applications and Mechanisms
The unique properties of TPAOH make it a versatile tool in both research and industrial chemistry. Its primary functions are as a strong base, a phase transfer catalyst, and a structure-directing agent.
Phase Transfer Catalyst (PTC)
In multiphase reaction systems, where reactants are in separate, immiscible phases (e.g., aqueous and organic), reaction rates are often slow. TPAOH acts as a phase transfer catalyst by facilitating the transport of reactant anions from the aqueous phase to the organic phase. The lipophilic tetrapropylammonium cation ([N(C₃H₇)₄]⁺) pairs with the reactant anion, forming an ion pair that is soluble in the organic solvent. This "naked" anion is highly reactive in the organic phase, dramatically increasing reaction rates and yields.[12][13][14]
Caption: Mechanism of Tetrapropylammonium Hydroxide as a Phase Transfer Catalyst.
Structure-Directing Agent (SDA) in Zeolite Synthesis
TPAOH is critically important in materials science as a structure-directing agent (SDA), or template, for the synthesis of microporous materials like zeolites, particularly ZSM-5.[6][8][15] During the hydrothermal synthesis process, the TPA⁺ cations organize silica (B1680970) and alumina (B75360) precursors, directing the formation of a specific crystalline framework with controlled pore sizes and morphology.[2] After crystallization, the organic template is removed by calcination (heating to high temperatures) to open the microporous structure of the zeolite.[15]
Caption: Role of TPAOH as a Structure-Directing Agent in Zeolite Synthesis.
Experimental Protocols
Accurate characterization of TPAOH is essential for its effective use. The following protocols outline standard methods for determining its concentration, identity, and purity.
Determination of Concentration (Assay) by Titration
This protocol is adapted from standard methods for titrating quaternary ammonium hydroxides.[8][16] The principle is a non-aqueous acid-base titration where the strong base (TPAOH) is neutralized by a standard acid.
-
Materials:
-
TPAOH solution (sample)
-
Standardized 0.1 M Hydrochloric Acid (HCl) or Perchloric Acid (HClO₄) in a suitable solvent (e.g., isopropanol)
-
Dimethylformamide (DMF) or other suitable non-aqueous solvent
-
Thymol (B1683141) blue or potentiometric endpoint detector
-
Burette, beaker, magnetic stirrer
-
-
Procedure:
-
Accurately weigh a sample of the TPAOH solution into a clean, dry beaker.
-
Dissolve the sample in an appropriate volume (e.g., 50-80 mL) of DMF.
-
If using a colorimetric indicator, add a few drops of thymol blue solution.
-
Place the beaker on a magnetic stirrer and begin gentle stirring. Protect the solution from atmospheric carbon dioxide throughout the titration.[16]
-
Titrate the solution with the standardized 0.1 M acid until the endpoint is reached. For thymol blue, the endpoint is a color change to blue.[16] For potentiometry, the endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank determination using the solvent without the TPAOH sample and make any necessary corrections.[16]
-
Calculate the concentration of TPAOH in the sample based on the volume of titrant used.
-
Structural Identification and Purity Analysis
Spectroscopic and chromatographic methods are used to confirm the chemical structure and assess the purity of TPAOH.
3.2.1. Spectroscopic Analysis (FT-IR and NMR)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify functional groups and confirm the overall structure.
-
Methodology: A neat sample of the TPAOH solution is analyzed using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.[6] The resulting spectrum is compared against a reference spectrum. Key expected absorptions include C-H stretches from the propyl groups, C-N stretches, and a broad O-H stretch from the hydroxide ion and water.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide detailed structural information by analyzing the ¹H and ¹³C nuclei.
-
Methodology: A sample is dissolved in a suitable deuterated solvent (e.g., D₂O) and analyzed in an NMR spectrometer.[6] The ¹H NMR spectrum is expected to show characteristic signals for the propyl chain protons (triplet, sextet, triplet). The ¹³C NMR will show distinct signals for the different carbon environments in the propyl groups.[12] These spectra are invaluable for confirming the identity and detecting organic impurities.[7]
-
3.2.2. Chromatographic Analysis
-
Objective: To separate and quantify the TPA⁺ cation and detect any ionic or organic impurities.
-
Methodology (Ion Chromatography - IC):
-
Prepare a dilute solution of the TPAOH sample in the mobile phase.
-
Inject the sample into an ion chromatograph equipped with a suitable cation-exchange column and a conductivity detector.[17]
-
Elute with an appropriate mobile phase (e.g., dilute sulfuric or methanesulfonic acid).[17]
-
The retention time of the TPA⁺ peak is compared to a standard for identification. The peak area is used for quantification to determine purity. This method is effective for detecting other cationic impurities.[17]
-
General Experimental Workflow for Characterization
The logical flow for a comprehensive analysis of a TPAOH sample involves multiple analytical techniques to confirm identity, concentration, and purity.
Caption: General Experimental Workflow for TPAOH Characterization.
Safety and Handling
Tetrapropylammonium hydroxide is a hazardous substance that requires careful handling.
-
Hazards: TPAOH is corrosive and can cause severe skin burns and serious eye damage.[13][16] Inhalation of its mist or vapor can be harmful and is destructive to the tissues of the mucous membranes and upper respiratory tract.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles, and a face shield.[13] Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]
-
Handling and Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[10] Keep away from incompatible materials such as strong acids and oxidizing agents.[4][10]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[13][16] If inhaled, move the person to fresh air.[16] If swallowed, do NOT induce vomiting and seek immediate medical assistance.[10][16]
References
- 1. Tetrabutylammonium hydroxide(2052-49-5) 1H NMR spectrum [chemicalbook.com]
- 2. Tetrapropylammonium Hydroxide Treatment of Aged Dry Gel to Make Hierarchical TS-1 Zeolites for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrapropylammonium hydroxide(4499-86-9) IR Spectrum [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. Tetrapropylammonium hydroxide | C12H29NO | CID 20586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sips.org.in [sips.org.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Tetrapropylammonium hydroxide, 25% in water 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. benchchem.com [benchchem.com]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
- 16. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]
- 17. oaepublish.com [oaepublish.com]
